

NR2F1 agonist 1 supplier and purchasing information

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Compound of Interest

Compound Name: NR2F1 agonist 1

Cat. No.: B11631995

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Application Notes and Protocols: NR2F1 Agonist 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the use of **NR2F1 Agonist 1**, a specific activator of the nuclear receptor NR2F1. This document is intended to guide researchers in utilizing this compound for studies related to cancer cell dormancy, metastasis suppression, and associated signaling pathways.

Product Information

1.1 Supplier and Purchasing Information

NR2F1 Agonist 1 is available from several suppliers for research purposes. It is crucial to note that this compound is intended for research use only (RUO) and is not for human or veterinary use.

Supplier	Catalog Number	Available Sizes	Contact Information	Notes
MedchemExpress	HY-149913	Varies, check website	--INVALID-LINK--	Also known as compound C26. [1] [2]
Tebubio	Legacy Ref: 282T72776	100 mg	Contact via website	---
Immunomart	T72776	25 mg, 50 mg, 100 mg	--INVALID-LINK--	---

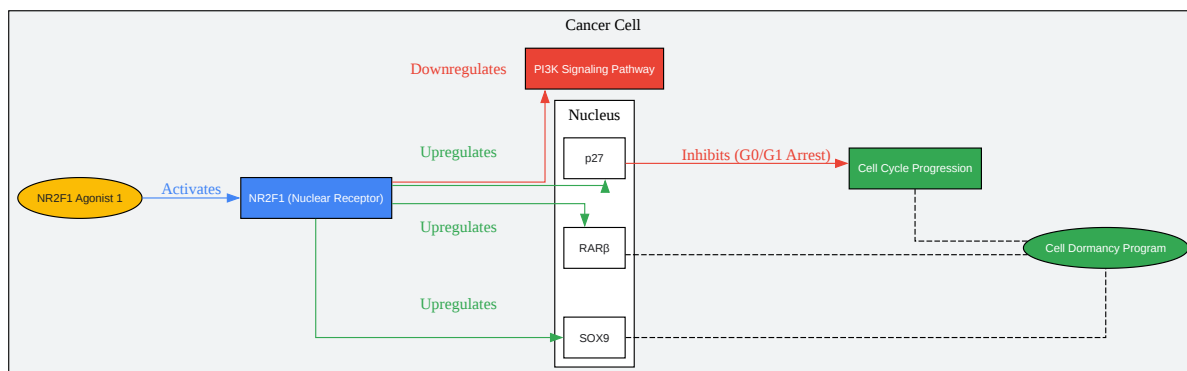
1.2 Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₈ H ₃₀ N ₄ OS
Molecular Weight	470.63 g/mol
CAS Number	374101-64-1
Target	Orphan Nuclear Receptor (NR2F1)
Pathway	Vitamin D Related/Nuclear Receptor

Mechanism of Action and Biological Activity

NR2F1 Agonist 1 is a selective agonist for the nuclear receptor subfamily 2 group F member 1 (NR2F1), also known as COUP-TF1.[\[3\]](#) NR2F1 has been identified as a master regulator of cancer cell dormancy.[\[3\]](#) This agonist has been shown to activate a dormancy program in malignant cells, leading to the suppression of metastatic growth.[\[3\]](#)

The primary mechanism of action involves the upregulation of NR2F1 and its downstream target genes. This activation induces a neural crest-like state and suppresses the growth of cancer cells, such as in head and neck squamous cell carcinoma (HNSCC). In vivo studies have demonstrated that **NR2F1 Agonist 1** can inhibit primary tumor growth and the formation of lung metastases in mouse models.

Signaling Pathway of **NR2F1 Agonist 1**

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Caption: Signaling pathway of **NR2F1 Agonist 1** in cancer cells.

Experimental Protocols

The following protocols are derived from published research and supplier datasheets. Researchers should adapt these protocols to their specific experimental systems.

3.1 In Vitro Cell-Based Assays

3.1.1 Preparation of Stock Solutions

- Solvent: Dimethyl sulfoxide (DMSO)

- Procedure: To prepare a stock solution, dissolve **NR2F1 Agonist 1** in DMSO. For a 10 mM stock, dissolve 4.71 mg in 1 mL of DMSO. Warming and ultrasonication may be required to achieve complete dissolution.
- Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Protect from light and store under a nitrogen atmosphere.

3.1.2 Cell Culture and Treatment

- Cell Lines: This compound has been tested on D-HEp3 and T-HEp3 human epidermoid carcinoma cell lines.
- Treatment Concentration: Effective concentrations for in vitro studies range from 0.5 μ M to 1 μ M.
- Treatment Duration: Incubation times can vary from 18 hours to 7 days, depending on the endpoint being measured.

3.1.3 Luciferase Reporter Assay

- Objective: To confirm the agonistic activity of the compound on NR2F1.
- Protocol:
 - Seed D-HEp3 cells in appropriate well plates.
 - Transfect cells with an NR2F1-responsive luciferase reporter construct (e.g., containing retinoic acid response elements, RAREs).
 - After transfection, treat the cells with **NR2F1 Agonist 1** (0.5 μ M or 1 μ M) or vehicle control (DMSO) for 18 hours.
 - Lyse the cells and measure luciferase activity using a standard luciferase assay system.
 - Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

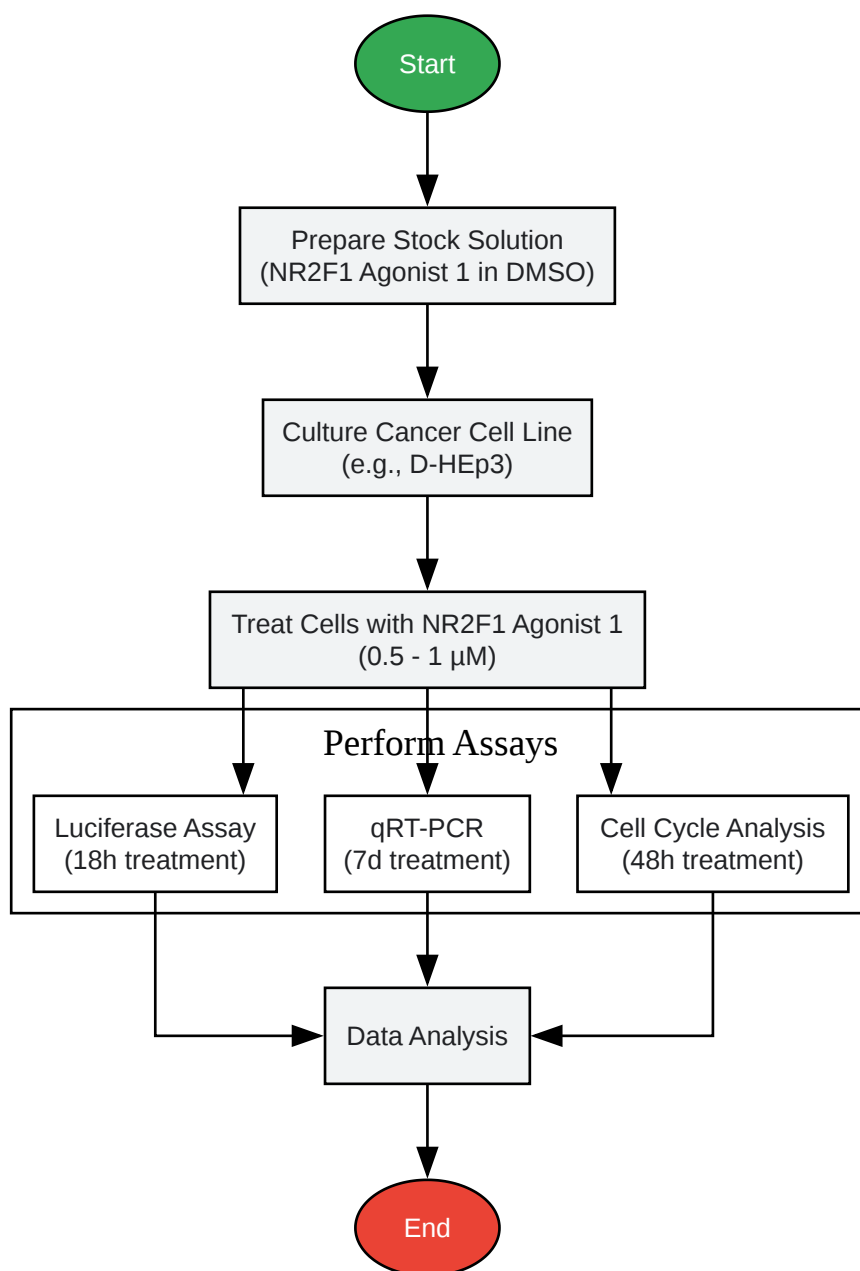
3.1.4 Gene Expression Analysis (qRT-PCR)

- Objective: To measure the effect of **NR2F1 Agonist 1** on the mRNA levels of downstream target genes.
- Protocol:
 - Treat cells (e.g., D-HEp3) with 0.5 μ M **NR2F1 Agonist 1** for 7 days.
 - Isolate total RNA from the cells using a standard RNA extraction kit.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative real-time PCR (qRT-PCR) using primers specific for NR2F1, SOX9, RAR β , and p27.
 - Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

3.1.5 Cell Cycle Analysis

- Objective: To determine the effect of **NR2F1 Agonist 1** on cell cycle progression.
- Protocol:
 - Treat D-HEp3 cells with 0.5 μ M **NR2F1 Agonist 1** for 48 hours.
 - Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
 - Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.
 - Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow for In Vitro Studies



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Caption: General workflow for in vitro experiments.

3.2 In Vivo Animal Studies

- Animal Model: BALB/c nu/nu mice bearing GFP-tagged T-HEp3 patient-derived xenograft (PDX) cells.
- Preparation of Dosing Solution:

- Solvent System: A 10% DMSO and 90% corn oil mixture is recommended.
- Procedure: First, dissolve the required amount of **NR2F1 Agonist 1** in DMSO. Then, add the corn oil to the DMSO solution. Ensure the final solution is clear. The solubility in this system is at least 0.75 mg/mL.
- Dosing Regimen:
 - Dosage: 0.5 mg/kg/day.
 - Administration: Intraperitoneal (i.p.) injection.
 - Duration: Treatment can be administered for 3 weeks or for 1 week followed by a 2-week observation period.
- Endpoints:
 - Monitor primary tumor growth by measuring tumor volume.
 - Assess metastatic growth, for example, by quantifying GFP-positive cells in the lungs.
 - Note: This compound has been shown to inhibit metastasis without inducing apoptosis in primary tumor cells.

Summary of Quantitative Data

4.1 In Vitro Efficacy

Assay	Cell Line	Concentration	Duration	Result
Luciferase Reporter Assay	D-HEp3	0.5 μ M, 1 μ M	18 hours	Significant induction of luciferase expression.
Gene Expression (qRT-PCR)	D-HEp3	0.5 μ M	7 days	Significant upregulation of SOX9, RAR β , and p27 mRNA levels.
Signaling Pathway Analysis	D-HEp3	0.5 μ M	7 days	Significant downregulation of the phosphoinositide 3-kinase (PI3K) signaling pathway.
Cell Cycle Analysis	D-HEp3	0.5 μ M	48 hours	Induction of cell cycle arrest at the G0/G1 phase.

4.2 In Vivo Efficacy

Animal Model	Dosage	Administration	Duration	Result
BALB/c nu/nu mice with T-HEp3 PDX	0.5 mg/kg/day	Intraperitoneal (i.p.)	3 weeks	Inhibition of primary tumor growth and metastatic growth in the lungs.

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References

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